molecular formula C20H25N7O B5320080 1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5320080
M. Wt: 379.5 g/mol
InChI Key: ILEWYRHBFSPJRM-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its significant role in medicinal chemistry It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that exhibit various biological activities

Properties

IUPAC Name

1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-26-20-15(11-22-26)19(24-18(25-20)14-6-5-7-21-10-14)23-16-12-28-13-17(16)27-8-3-2-4-9-27/h5-7,10-11,16-17H,2-4,8-9,12-13H2,1H3,(H,23,24,25)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEWYRHBFSPJRM-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3COCC3N4CCCCC4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC(=NC(=C2C=N1)N[C@H]3COC[C@@H]3N4CCCCC4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is then functionalized with various substituents to achieve the desired structure. The synthetic route often includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the piperidinyl and oxolan groups through substitution reactions.

    Final assembly: Coupling of the pyridinyl group to complete the synthesis.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts, controlled temperatures, and specific solvents .

Chemical Reactions Analysis

1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, often using reagents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases .

Scientific Research Applications

1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of Janus kinase (JAK), a family of enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, this compound can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other JAK inhibitors, such as tofacitinib and ruxolitinib. While all these compounds share a common mechanism of action, they differ in their chemical structures, pharmacokinetics, and specificities for different JAK isoforms. This compound is unique due to its specific substituents, which may confer distinct pharmacological properties .

Similar Compounds

  • Tofacitinib
  • Ruxolitinib
  • Baricitinib

These compounds are also JAK inhibitors but differ in their chemical structures and clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.